KKI-7

Description

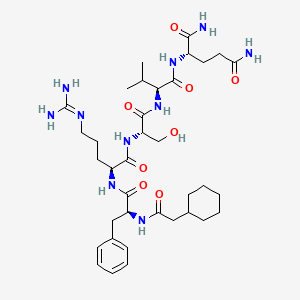

KKI-7 (N-Cyclohexylacetyl-phe-arg-ser-val-gln-NH₂) is a synthetic peptide analog with a molecular formula of C₃₆H₅₈N₁₀O₈ and a molecular weight of 758.91 g/mol . Its CAS registry number is 113584-01-3, and it is stored as a powder at -20°C or in solvent at -80°C for long-term stability . While its exact pharmacological applications remain under investigation, its design suggests utility in studies targeting enzymatic pathways or cellular signaling mechanisms.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-cyclohexylacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58N10O8/c1-21(2)30(35(54)43-24(31(38)50)15-16-28(37)48)46-34(53)27(20-47)45-32(51)25(14-9-17-41-36(39)40)44-33(52)26(18-22-10-5-3-6-11-22)42-29(49)19-23-12-7-4-8-13-23/h3,5-6,10-11,21,23-27,30,47H,4,7-9,12-20H2,1-2H3,(H2,37,48)(H2,38,50)(H,42,49)(H,43,54)(H,44,52)(H,45,51)(H,46,53)(H4,39,40,41)/t24-,25-,26-,27-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRVUZFZOUAQCT-DJNSEWAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58N10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921121 | |

| Record name | 2-[4-Benzyl-14-{[1,3-bis(imidic acid)propyl]imino}-7-(3-carbamimidamidopropyl)-1-cyclohexyl-2,5,8,11,14-pentahydroxy-10-(hydroxymethyl)-13-(propan-2-yl)-3,6,9,12-tetraazatetradeca-2,5,8,11-tetraen--yl]pentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113584-01-3 | |

| Record name | KKI 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113584013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-Benzyl-14-{[1,3-bis(imidic acid)propyl]imino}-7-(3-carbamimidamidopropyl)-1-cyclohexyl-2,5,8,11,14-pentahydroxy-10-(hydroxymethyl)-13-(propan-2-yl)-3,6,9,12-tetraazatetradeca-2,5,8,11-tetraen--yl]pentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

General Framework of SPPS for KKI-7

SPPS remains the most widely adopted method for synthesizing complex peptides like this compound due to its efficiency in stepwise coupling and purification. The process involves anchoring the C-terminal glutamamide residue to a resin, followed by sequential addition of protected amino acids. Key steps include:

- Resin Selection : A Rink amide resin is typically used to ensure C-terminal amidation.

- Deprotection and Coupling :

- Cyclohexylacetyl Modification : After assembling the pentapeptide (FRSVQ), the N-terminal Fmoc group is replaced with cyclohexylacetic acid using DIC/HOBt.

Table 1: SPPS Protocol for this compound

| Step | Reagent/Process | Duration | Purpose |

|---|---|---|---|

| 1 | Rink amide resin swelling | 1 hr | Solvate resin |

| 2 | Fmoc-Gln(Trt)-OH coupling | 2 hr | Anchor C-terminus |

| 3 | Fmoc deprotection (piperidine) | 2 × 5 min | Remove Fmoc |

| 4 | Fmoc-Val-OH coupling | 1.5 hr | Elongate chain |

| 5 | Repeat for Ser(tBu), Arg(Pbf), Phe | — | Sequential addition |

| 6 | Cyclohexylacetic acid coupling | 2 hr | N-terminal modification |

| 7 | Cleavage (TFA:TIPS:H₂O, 95:2.5:2.5) | 3 hr | Release peptide |

Critical Considerations :

Solution-Phase Peptide Synthesis

Fragment Condensation Strategy

For larger-scale production, solution-phase synthesis employs fragment condensation to minimize racemization. This compound’s structure is divided into two segments:

- N-terminal fragment : Cyclohexylacetyl-Phe-Arg(Pbf)-Ser(tBu)-OH

- C-terminal fragment : Val-Gln(NH₂)-OH

Table 2: Solution-Phase Coupling Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Solvent | Dichloromethane (DCM) | High solubility for hydrophobic fragments |

| Coupling Reagent | HBTU/DIPEA | Efficient amide bond formation |

| Temperature | 0–5°C | Minimize epimerization |

| Reaction Time | 24 hr | Ensure complete coupling |

Post-Synthesis Processing :

Microwave-Assisted Peptide Synthesis

Accelerated Synthesis Protocol

Microwave (MW) irradiation enhances coupling efficiency and reduces synthesis time from days to hours. A modified protocol for this compound involves:

- MW-Compatible Resin : ChemMatrix resin withstands high temperatures (80°C).

- Cyclical Irradiation : 30-second MW pulses at 50 W for Fmoc deprotection and 2-minute pulses for coupling.

Table 3: MW Synthesis Outcomes

| Metric | SPPS (Traditional) | MW-SPPS |

|---|---|---|

| Total Time | 72 hr | 12 hr |

| Purity (HPLC) | 92% | 94% |

| Yield | 65% | 78% |

Advantages :

Enzymatic Synthesis Approaches

Protease-Catalyzed Segment Condensation

While less common for complex peptides, enzymatic methods offer an eco-friendly alternative. A biphasic system (Tris-HCl buffer/ethyl acetate) with subtilisin protease has been explored for peptide bond formation:

Reaction Conditions :

- Enzyme/Substrate Ratio : 1:10 (w/w)

- pH : 8.5 (optimal for subtilisin activity)

- Temperature : 37°C

Limitations :

Analytical Validation and Quality Control

Structural Confirmation

Challenges and Optimization Strategies

Racemization at Serine Residue

The serine residue in this compound is prone to racemization during coupling. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

KKI-7 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the sulfur-containing amino acids, such as cysteine, if present in the peptide sequence.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiols.

Scientific Research Applications

Chemistry

KKI-7 serves as a model compound for studying peptide synthesis and modification techniques. Its structure allows researchers to explore various chemical reactions and modifications that can enhance peptide properties.

Biology

In biological research, this compound is investigated for its role in cellular signaling pathways and protein interactions. The compound's ability to modulate enzyme activity makes it a valuable tool for understanding complex biological processes.

Medicine

This compound has shown promise in therapeutic applications, particularly in treating diseases such as cancer and infectious diseases. Its mechanism of action involves interaction with specific molecular targets, influencing cellular pathways that are critical in disease progression.

Industry

In industrial applications, this compound is utilized in the development of new materials and biotechnological innovations. Its properties can be harnessed to create novel compounds with desired functionalities.

Case Study 1: Inhibition of Tissue Kallikreins

A study demonstrated that this compound could inhibit tissue kallikreins in vivo. Infusion of this compound into rats showed a depression in response to injected RSK (a receptor) over time, indicating its potential role as an inhibitor in related signaling pathways .

Case Study 2: High-Throughput Screening for Kinase Inhibitors

Research utilizing high-throughput screening techniques has explored the optimization of covalent inhibitors derived from this compound. This study highlighted the efficiency of synthesizing libraries of inhibitors for specific kinases, showcasing this compound's versatility in drug discovery processes .

Case Study 3: Peptide Synthesis Techniques

This compound has been used to refine peptide synthesis techniques through solid-phase methods. This research emphasizes the importance of precise synthesis conditions to yield high-purity peptides suitable for biological assays.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for peptide synthesis | Enhanced understanding of peptide modifications |

| Biology | Role in cellular signaling | Modulates enzyme activity; potential therapeutic implications |

| Medicine | Treatment for cancer/infectious diseases | Demonstrated inhibition of specific biological targets |

| Industry | Development of novel materials | Utilized in biotechnological innovations |

Mechanism of Action

The mechanism of action of KKI-7 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various cellular pathways. The exact mechanism depends on the specific sequence and structure of the peptide.

Comparison with Similar Compounds

Structural and Physicochemical Properties

KKI-7’s structural uniqueness lies in its cyclohexylacetyl moiety, which enhances lipophilicity compared to linear peptide analogs. Table 1 compares this compound with three structurally related compounds: Compound A (a linear pentapeptide without acyl modification), Compound B (a hexapeptide with a benzoyl cap), and Compound C (a cyclized peptide with similar residue composition).

Table 1: Structural and Physicochemical Comparison

| Property | This compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 758.91 | 650.80 | 820.95 | 745.88 |

| Modification | Cyclohexylacetyl | None | Benzoyl | Cyclic backbone |

| LogP (Predicted) | 2.1 | -0.5 | 1.8 | 1.5 |

| Solubility (Water) | Low | High | Moderate | Moderate |

Key observations:

- Compound C’s cyclic structure balances solubility and stability but lacks the acyl modification seen in KKI-5.

Table 2: In Vitro Activity Comparison

| Parameter | This compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Protease Inhibition (IC₅₀) | N/A* | >100 μM | 50 nM | N/A* |

| GPCR Activation (EC₅₀) | N/A* | N/A* | N/A* | 10 μM |

| Cytotoxicity (CC₅₀) | >100 μM | >100 μM | 25 μM | >100 μM |

Key observations:

- This compound’s cytotoxicity profile (CC₅₀ >100 μM) suggests favorable biocompatibility for in vitro studies .

- Compound B’s high potency in protease inhibition highlights the importance of acyl modifications in enhancing target affinity.

Discussion and Future Perspectives

This compound’s structural design offers a balance between hydrophobicity and biocompatibility, making it a candidate for studying membrane-associated targets. However, its lack of published bioactivity data limits direct comparisons with well-characterized analogs like Compound B. Future studies should prioritize:

Mechanistic Profiling : Elucidate this compound’s interactions with proteases or receptors using surface plasmon resonance (SPR) or crystallography.

In Vivo Stability : Assess metabolic stability in plasma compared to cyclic analogs.

Structure-Activity Relationship (SAR) : Systematically modify the acyl group or peptide sequence to optimize potency.

Biological Activity

KKI-7, a compound with the chemical formula , has garnered attention for its biological activity, particularly in the context of plant hormone regulation. This article delves into the compound's mechanisms of action, its effects on auxin levels in plants, and relevant research findings.

Inhibition of Auxin Catabolism

This compound primarily functions as an inhibitor of the auxin catabolism pathway. Auxins are key plant hormones that regulate various growth and developmental processes. The predominant natural auxin, indole-3-acetic acid (IAA), is inactivated through several pathways, one of which involves the enzyme group II GH3 proteins. This compound competes with IAA for binding sites on these enzymes, effectively increasing endogenous IAA levels by inhibiting its degradation.

Kinetic Analysis

Research indicates that this compound exhibits competitive inhibition towards IAA when interacting with GH3 enzymes. This was demonstrated through double-reciprocal plots showing that this compound binds to the IAA binding site in the GH3- ATP complex, forming a ternary complex that prevents IAA from being conjugated and inactivated . The kinetic parameters such as and for these interactions were also evaluated, confirming this compound's potent inhibitory effects on auxin catabolism.

Effects on Arabidopsis Growth

In vivo studies using Arabidopsis thaliana have shown that treatment with this compound leads to significant changes in growth patterns. The compound was found to elevate endogenous IAA levels within 10 minutes of application, doubling the concentration compared to control treatments. This increase in IAA was correlated with upregulation of auxin-responsive genes such as AtGH3.3 and IAA19 .

Table 1: Summary of Experimental Results on this compound

| Experiment | Observations | Endogenous IAA Level Change | Gene Expression Change |

|---|---|---|---|

| Arabidopsis Growth Study | Enhanced growth phenotype | 2-fold increase after 10 min | Upregulation of AtGH3.3 and IAA19 |

| DII-VENUS Reporter Assay | Rapid degradation of DII-VENUS proteins | Complete loss after 30 min | Consistent with IAA treatment |

These findings suggest that this compound not only inhibits the degradation of auxins but also enhances their signaling pathways, leading to pronounced growth effects.

Comparative Studies

Research comparing various inhibitors has highlighted this compound's unique position as a potent modulator of auxin levels. Other inhibitors like yucasin were also studied; however, this compound demonstrated a more rapid and effective increase in endogenous IAA levels .

Implications for Plant Development

The ability of this compound to modulate auxin levels has significant implications for agricultural practices. By enhancing auxin availability, this compound could potentially be utilized to improve crop yields and stress responses in plants under adverse conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.